molecular formula C16H23BrN2O2 B12449800 tert-Butyl 3-{[2-(4-bromophenyl)ethyl]amino}azetidine-1-carboxylate CAS No. 887579-92-2

tert-Butyl 3-{[2-(4-bromophenyl)ethyl]amino}azetidine-1-carboxylate

Cat. No.: B12449800
CAS No.: 887579-92-2
M. Wt: 355.27 g/mol
InChI Key: VBOSSDDHOCSJCZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-{[2-(4-bromophenyl)ethyl]amino}azetidine-1-carboxylate is a chemical compound with the molecular formula C15H21BrN2O2. It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-{[2-(4-bromophenyl)ethyl]amino}azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminoazetidine-1-carboxylate with 4-bromophenylethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-{[2-(4-bromophenyl)ethyl]amino}azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

tert-Butyl 3-{[2-(4-bromophenyl)ethyl]amino}azetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-{[2-(4-bromophenyl)ethyl]amino}azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(2-amino-4-bromophenyl)azetidine-1-carboxylate
  • tert-Butyl 3-oxoazetidine-1-carboxylate
  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 3-{[2-(4-bromophenyl)ethyl]amino}azetidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-bromophenyl group enhances its reactivity and potential for further functionalization .

Properties

CAS No.

887579-92-2

Molecular Formula

C16H23BrN2O2

Molecular Weight

355.27 g/mol

IUPAC Name

tert-butyl 3-[2-(4-bromophenyl)ethylamino]azetidine-1-carboxylate

InChI

InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-10-14(11-19)18-9-8-12-4-6-13(17)7-5-12/h4-7,14,18H,8-11H2,1-3H3

InChI Key

VBOSSDDHOCSJCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NCCC2=CC=C(C=C2)Br

Origin of Product

United States

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